molecular formula C18H28N2O9 B608810 Mal-Amido-PEG4-acid CAS No. 1263045-16-4

Mal-Amido-PEG4-acid

Cat. No.: B608810
CAS No.: 1263045-16-4
M. Wt: 416.43
InChI Key: IAJVEYLYYHOZEY-UHFFFAOYSA-N
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Description

Mal-Amido-PEG4-acid is a polyethylene glycol (PEG) linker containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Scientific Research Applications

Mal-Amido-PEG4-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

Target of Action

Mal-Amido-PEG4-acid is a PEG linker that contains a maleimide group and a terminal carboxylic acid . The primary targets of this compound are biomolecules with a thiol group and primary amine groups . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Mode of Action

The mode of action of this compound involves the formation of stable bonds with its targets. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . On the other hand, the terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

This compound is used in the synthesis of PROTAC molecules . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG linker. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of stable bonds with biomolecules containing a thiol group and primary amine groups . This allows the compound to connect these biomolecules, which can be crucial in the synthesis of PROTAC molecules . The formation of these PROTAC molecules can lead to the degradation of specific target proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the compound’s solubility in aqueous media can be affected by the pH and temperature of the environment . .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of Mal-Amido-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with biomolecules. The maleimide group of this compound reacts with a thiol group to form a covalent bond . This allows it to connect with biomolecules that contain a thiol, potentially altering their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-Amido-PEG4-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a carboxylic acid to a PEG chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-Amido-PEG4-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Mal-Amido-PEG2-acid
  • Mal-Amido-PEG6-acid
  • Mal-Amido-PEG8-acid

Uniqueness

Mal-Amido-PEG4-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The PEG4 spacer is long enough to increase solubility in aqueous media but short enough to maintain high reactivity with thiol and amine groups .

Properties

IUPAC Name

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVEYLYYHOZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263045-16-4
Record name 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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